

# Application Note: Quantification of Bolazine and Drostanolone in Plasma Samples

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## Compound of Interest

Compound Name: *Bolazine*

Cat. No.: *B1629328*

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## Introduction

**Bolazine** and drostanolone are synthetic anabolic-androgenic steroids (AAS). Drostanolone is a well-known AAS derived from dihydrotestosterone, while **bolazine** is a dimeric steroid consisting of two drostanolone molecules linked by an azine bridge. The illicit use of these substances in sports and for performance enhancement necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices. This application note provides a detailed protocol for the simultaneous quantification of **bolazine** and drostanolone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. The described method is intended for research and forensic applications.

## Materials and Methods

This section details the necessary reagents, sample preparation procedures, and the instrumental conditions for the LC-MS/MS analysis.

## Reagents and Materials

- **Bolazine** and Drostanolone reference standards
- Drostanolone-d3 (internal standard, IS)

- LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

## Experimental Protocol: Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction of **bolazine** and drostanolone from plasma samples.

- Plasma Sample Pre-treatment:
  - Thaw plasma samples at room temperature.
  - To a 1.0 mL aliquot of plasma, add 20  $\mu$ L of the internal standard working solution (Drostanolone-d3, 1  $\mu$ g/mL in methanol).
  - Vortex mix for 30 seconds.
  - Add 2.0 mL of 0.1 M phosphate buffer (pH 7.0) and vortex again.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
  - Load the pre-treated plasma sample onto the SPE cartridge.
  - Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
  - Dry the cartridge under vacuum for 5 minutes.
  - Elute the analytes with 3 mL of acetonitrile.
- Eluate Processing:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

## Experimental Protocol: LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

- Liquid Chromatography (LC) Conditions:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in acetonitrile
  - Gradient Elution:
    - 0-1 min: 30% B
    - 1-8 min: 30-95% B
    - 8-9 min: 95% B
    - 9.1-12 min: 30% B
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS) Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)

- Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for each analyte are monitored. Note: As experimental mass spectral data for **bolazine** is not readily available, the proposed precursor and product ions are based on its chemical structure (a dimer of drostanolone) and predicted fragmentation patterns. The azine bridge is expected to be the primary site of fragmentation.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Drostanolone	305.2	245.2	97.1	25
Bolazine	605.5	303.2	245.2	35
Drostanolone-d3 (IS)	308.2	248.2	100.1	25

## Data Presentation

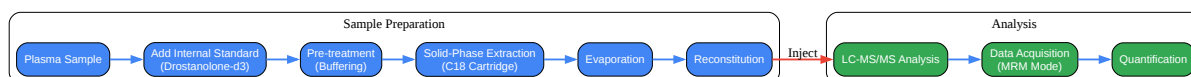
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected performance characteristics of the method for the quantification of drostanolone and **bolazine** in plasma.

Parameter	Drostanolone	Bolazine	Acceptance Criteria
Linearity ( $r^2$ )	> 0.995	> 0.995	$r^2 \geq 0.99$
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	1.0 ng/mL	S/N $\geq 10$ , Accuracy $\pm 20\%$ , Precision $\leq 20\%$
Precision (Intra-day, %CV)	< 10%	< 12%	$\leq 15\%$
Precision (Inter-day, %CV)	< 12%	< 15%	$\leq 15\%$
Accuracy (Intra-day, %Bias)	$\pm 8\%$	$\pm 10\%$	$\pm 15\%$
Accuracy (Inter-day, %Bias)	$\pm 10\%$	$\pm 12\%$	$\pm 15\%$
Recovery (%)	> 85%	> 80%	Consistent and reproducible
Matrix Effect (%)	95-105%	90-110%	Within acceptable range

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **bolazine** and drostanolone in plasma samples.

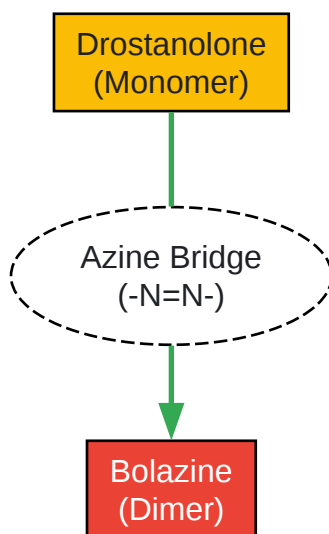


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Caption: Experimental workflow from plasma sample preparation to LC-MS/MS analysis.

## Logical Relationship of Analytes

This diagram shows the structural relationship between drostanolone and **bolazine**.



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Caption: Structural relationship between drostanolone and **bolazine**.

## Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of **bolazine** and drostanolone in plasma samples using LC-MS/MS. The described sample preparation and analytical method are designed to be robust, sensitive, and specific, making them suitable for various research and forensic applications in the field of drug analysis. The provided expected performance characteristics serve as a benchmark for method validation. Researchers should perform a full validation of this method in their laboratory to ensure its suitability for their specific needs.

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